molecular formula C24H29N3O4S B11166571 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166571
M. Wt: 455.6 g/mol
InChI Key: LLVDGVFUXXBWIN-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring is attached through nucleophilic substitution reactions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylphenyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the azepane ring.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the carboxamide group are key functional groups that facilitate binding to these targets. The pyrrolidine ring provides structural rigidity and influences the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
  • **N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide
  • **N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-18-8-4-5-9-22(18)27-17-19(16-23(27)28)24(29)25-20-10-12-21(13-11-20)32(30,31)26-14-6-2-3-7-15-26/h4-5,8-13,19H,2-3,6-7,14-17H2,1H3,(H,25,29)

InChI Key

LLVDGVFUXXBWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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